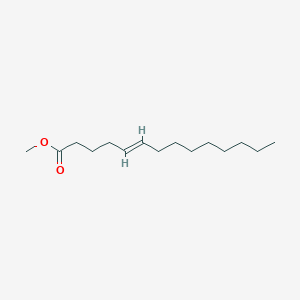

5-Tetradecenoic acid, methyl ester, (E)-

Beschreibung

Contextualization within Unsaturated Fatty Acid Ester Research

Unsaturated fatty acid esters are fundamental components of complex lipids and play vital roles in biological systems. Research into these esters often involves their identification in natural sources, understanding their biosynthesis and metabolism, and exploring their potential as biofuels or as signaling molecules. The analysis of FAMEs is a cornerstone of lipidomics, with gas chromatography-mass spectrometry (GC-MS) being a primary tool for their identification and quantification. nih.gov The study of specific isomers, such as (E)-Methyl 5-tetradecenoate, allows researchers to understand the precise structural requirements for various biological functions and chemical properties.

The parent fatty acid, 5-tetradecenoic acid, is recognized as a long-chain fatty acid. nih.gov It is known to be an intermediate in the metabolic pathways of unsaturated fatty acids. nih.gov The study of its methyl ester form is often for analytical purposes, as esterification makes the fatty acid more volatile and amenable to GC-MS analysis.

Significance of (E)-Stereoisomeric Configuration in Academic Inquiry

The geometry of the double bond in unsaturated fatty acids and their esters is of paramount importance. The (E) or trans configuration, as seen in (E)-Methyl 5-tetradecenoate, results in a more linear molecular shape compared to its (Z) or cis counterpart. This difference in three-dimensional structure can have profound effects on the molecule's physical properties, such as its melting point and packing in biological membranes, as well as its biological activity.

In many biological systems, enzymes that act on fatty acids are highly stereospecific. Therefore, the (E)-configuration can determine whether the molecule can be a substrate for a particular enzyme or fit into the binding pocket of a receptor. The stereoselective synthesis of (E)-isomers is a significant area of organic chemistry research, often employing techniques like the Wittig reaction or cross-coupling methods to control the geometry of the double bond. While specific synthesis routes for (E)-Methyl 5-tetradecenoate are not widely published in dedicated papers, the principles of stereoselective olefination are well-established and would be applicable.

Overview of Research Domains for (E)-Methyl 5-Tetradecenoate

The investigation of (E)-Methyl 5-tetradecenoate and its parent acid has appeared in a few specific research domains:

Microbial Metabolism: The parent acid, (E)-5-tetradecenoic acid, has been reported in the bacterium Campylobacter jejuni. nih.gov This bacterium is a common cause of foodborne illness, and understanding its fatty acid metabolism is crucial for developing strategies to control its growth and virulence. Research in this area may involve the analysis of the bacterium's lipid profile, where the methyl ester would be identified.

Chemical Synthesis: While not a widely synthesized compound, (E)-Methyl 5-tetradecenoate can be considered an intermediate in the synthesis of other long-chain molecules. Its specific stereochemistry makes it a target for synthetic chemists developing new methods for creating trans double bonds.

Pheromone Research: Although no direct evidence links (E)-Methyl 5-tetradecenoate to a specific pheromonal function, many insect pheromones are fatty acid derivatives with specific double bond geometries. The (E)-configuration is a common feature in these signaling molecules, making compounds like (E)-Methyl 5-tetradecenoate of potential interest in the search for new pheromones.

Interactive Data Tables

Below are tables summarizing key information about (E)-Methyl 5-Tetradecenoate and related compounds.

Table 1: Chemical Identification of (E)-Methyl 5-Tetradecenoate

| Property | Value | Source |

| Compound Name | (E)-Methyl 5-Tetradecenoate | - |

| Systematic Name | 5-Tetradecenoic acid, methyl ester, (E)- | - |

| CAS Number | 105967-88-2 | - |

| Molecular Formula | C15H28O2 | - |

| Molecular Weight | 240.38 g/mol | - |

Table 2: Research Context of Related Compounds

| Compound | Research Area | Key Findings |

| 5-Tetradecenoic acid | Microbial Metabolism | Found in Campylobacter jejuni; intermediate in fatty acid metabolism. nih.govnih.gov |

| Tetradecanoic acid (Myristic acid) | Anti-virulence Studies | Shows anti-virulence properties against Pseudomonas aeruginosa. |

| Unsaturated Fatty Acid Methyl Esters | Analytical Chemistry | Commonly analyzed by GC-MS for lipid profiling. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H28O2 |

|---|---|

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

methyl (E)-tetradec-5-enoate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3/b11-10+ |

InChI-Schlüssel |

WAFYJSDEQGSUTH-ZHACJKMWSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCC(=O)OC |

Kanonische SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Herkunft des Produkts |

United States |

Isolation, Derivatization, and Analytical Characterization Methodologies for E Methyl 5 Tetradecenoate

Extraction and Sample Preparation Techniques from Biological and Environmental Matrices

The initial step in the analysis of (E)-Methyl 5-tetradecenoate involves its extraction from complex biological or environmental samples. The choice of extraction method is critical and depends on the nature of the sample matrix.

For biological materials, such as plant seeds or tissues, a common approach involves pulverizing the dried material to increase the surface area for solvent interaction. amazonaws.com Maceration in a suitable solvent system, often a mixture of chloroform (B151607) and methanol (B129727), is a widely used technique to effectively solubilize lipids, including the parent fatty acid of (E)-Methyl 5-tetradecenoate. nih.gov This is typically followed by filtration and evaporation of the solvent to yield a lipid extract. amazonaws.comnih.gov For instance, in the analysis of fatty acids from bacterial cultures, the process may begin by acidifying the culture with glacial acetic acid, followed by extraction with a chloroform:methanol mixture. nih.gov

In environmental matrices like soil or water, different strategies are employed. For soil samples, a derivatization agent can be added directly to the dried sample to convert the fatty acids to their methyl esters in situ, which are then extracted with an organic solvent like dichloromethane. mdpi.com For water samples, a similar in-situ derivatization can be performed, followed by liquid-liquid extraction to isolate the FAMEs. mdpi.com Solid-phase microextraction (SPME) offers a solvent-free alternative for extracting volatile and semi-volatile organic compounds, including FAMEs, from air and water samples. researchgate.netchromatographyonline.com

Regardless of the initial extraction method, the resulting lipid extract often requires further purification to remove non-lipid components that could interfere with subsequent analyses. This can be achieved through techniques such as column chromatography or solid-phase extraction. The purified lipid fraction, containing 5-tetradecenoic acid among other fatty acids, is then ready for derivatization.

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a crucial step in the analysis of fatty acids like 5-tetradecenoic acid, as it converts them into a form more suitable for chromatographic and spectroscopic analysis. The primary goal is to create the methyl ester derivative, (E)-Methyl 5-tetradecenoate, which is more volatile and less polar than the parent fatty acid.

Acid-Catalyzed Methylation Procedures for Chromatographic Analysis

Acid-catalyzed methylation is a widely employed technique for the preparation of fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. sigmaaldrich.comtandfonline.com This process, also known as esterification, involves reacting the fatty acids with methanol in the presence of an acid catalyst. sigmaaldrich.com

Commonly used acid catalysts include boron trifluoride (BF3) in methanol, hydrochloric acid (HCl) in methanol, and sulfuric acid (H2SO4) in methanol. sigmaaldrich.comtandfonline.comnih.gov The reaction is typically carried out by heating the sample with the reagent mixture. For example, a common procedure involves heating the sample with a 12% w/w solution of BCl3-methanol at 60°C for a short period. sigmaaldrich.com Another method utilizes a 5% (v/v) solution of sulfuric acid in methanol, with incubation at elevated temperatures. tandfonline.com

The mechanism involves the protonation of the carboxylic acid group by the catalyst, making it more susceptible to nucleophilic attack by methanol, resulting in the formation of the methyl ester and water. sigmaaldrich.com It is essential to use high-quality, low-moisture reagents, as the presence of water can hinder the esterification reaction. sigmaaldrich.com After the reaction, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381) for subsequent GC analysis. sigmaaldrich.comrestek.com

While effective, acid-catalyzed methylation can sometimes lead to the formation of artifacts or isomerization of double bonds, particularly with conjugated fatty acids. nih.gov Therefore, reaction conditions such as temperature and time must be carefully optimized to ensure complete derivatization without altering the original fatty acid profile. tandfonline.comrestek.com

Advanced Derivatization for Spectroscopic Confirmation

Beyond simple methylation for GC analysis, advanced derivatization techniques can be employed to aid in the structural elucidation of fatty acids by mass spectrometry (MS). While the primary focus is often on creating methyl esters, other derivatives can provide more detailed structural information, particularly regarding the location of double bonds.

One such advanced method involves in-source derivatization during atmospheric pressure chemical ionization (APCI)-MS analysis. When fatty acid methyl esters are analyzed using a mobile phase containing acetonitrile, reactive species can be generated in the APCI source. These species can add to the double bonds of the FAMEs, forming adducts. The fragmentation of these adducts in the mass spectrometer can then provide diagnostic ions that help to pinpoint the exact location of the double bonds within the fatty acid chain. nih.gov This technique is particularly useful for distinguishing between positional isomers of unsaturated fatty acids.

Another approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. restek.com While this method is also effective for making the fatty acid amenable to GC analysis, it can also derivatize other functional groups like hydroxyls. restek.com

These advanced derivatization strategies, coupled with high-resolution mass spectrometry, provide powerful tools for the unambiguous confirmation of the structure of complex fatty acids like (E)-Methyl 5-tetradecenoate.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Following extraction and derivatization, a combination of advanced chromatographic and spectroscopic techniques is utilized for the definitive identification, structural characterization, and quantification of (E)-Methyl 5-tetradecenoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including (E)-Methyl 5-tetradecenoate. researchgate.netnih.gov This method combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.

In GC, the FAME mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. restek.comresearchgate.net Polar columns, such as those containing cyanopropyl polysiloxane, are often used for FAME analysis as they can effectively separate isomers, including positional and geometric (cis/trans) isomers. nih.gov The retention time, the time it takes for a compound to travel through the column, is a key parameter used for preliminary identification by comparing it to known standards. csic.es

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. By comparing this fragmentation pattern to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, the identity of the compound can be confirmed. imrpress.com

GC-MS can be operated in different modes for enhanced sensitivity and selectivity. For instance, selected ion monitoring (SIM) can be used to improve the detection limits for specific FAMEs by monitoring only a few characteristic ions. nih.govcsic.es For quantitative analysis, an internal standard, a known amount of a compound not present in the sample, is added at the beginning of the sample preparation process. researchgate.net By comparing the peak area of the analyte to that of the internal standard, the concentration of (E)-Methyl 5-tetradecenoate in the original sample can be accurately determined. csic.es

Below is an interactive table summarizing typical GC-MS parameters for FAME analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry and the position of double bonds in compounds like (E)-Methyl 5-tetradecenoate. uobasrah.edu.iqbbhegdecollege.com While GC-MS is excellent for identification and quantification, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

¹H NMR (Proton NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment. rsc.orgresearchgate.net The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. rsc.org For (E)-Methyl 5-tetradecenoate, the protons attached to the double bond (olefinic protons) would have characteristic chemical shifts and coupling constants (J-values) that can confirm the (E) or trans configuration. preprints.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netmdpi.com Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp², sp³, carbonyl). mdpi.com This is crucial for confirming the position of the double bond at the C-5 position.

To gain even more detailed structural insights, two-dimensional (2D) NMR techniques are often employed. preprints.org These include:

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace the proton-proton connectivity through the carbon chain. preprints.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the entire molecular structure. preprints.orgmdpi.com

By analyzing the complete set of 1D and 2D NMR data, a chemist can definitively confirm the structure of (E)-Methyl 5-tetradecenoate, including the location of the methyl ester group, the position of the double bond, and its trans stereochemistry.

The following is an interactive table detailing the types of information obtained from various NMR experiments for the structural elucidation of (E)-Methyl 5-tetradecenoate:

Utilization of Reference Standards and Spectroscopic Databases in Compound Identification

The unambiguous identification of (E)-Methyl 5-Tetradecenoate relies on the comparison of its analytical data with that of a certified reference standard and by cross-referencing with entries in comprehensive spectroscopic databases.

The primary method for the identification of FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS). The retention time of the analyte is compared with that of a known reference standard analyzed under identical GC conditions. The mass spectrum of the analyte is then compared with the mass spectrum of the reference standard and with entries in spectral libraries.

Several commercial and public spectroscopic databases are invaluable resources for the identification of FAMEs. These databases contain curated collections of mass spectra, and often include other spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra, as well as chromatographic data such as retention indices.

Key spectroscopic databases for FAME identification include:

The NIST/EPA/NIH Mass Spectral Library (NIST WebBook): This is one of the most extensive collections of electron ionization (EI) mass spectra. While a specific entry for (E)-Methyl 5-Tetradecenoate may not be present, the database contains spectra for numerous isomeric and homologous FAMEs, including methyl tetradecanoate, which can be used for comparison of fragmentation patterns. nist.govnist.gov

The Wiley Registry of Mass Spectral Data: Similar to the NIST library, the Wiley Registry is a large collection of mass spectra. It also includes specialized libraries, such as the "FAMES: Fatty Acid Methyl Ester Mass Spectral Library," which contains over 240 spectra of FAMEs, along with their linear retention indices, which significantly aids in their identification. wiley.comsisweb.commswil.comwiley.commswil.com

The Human Metabolome Database (HMDB): This database provides comprehensive information on metabolites found in the human body, including some FAMEs. nih.govresearchgate.netnih.gov It may contain data on related compounds, such as methyl (Z,Z)-5,8-tetradecadienoate.

LIPID MAPS® Structure Database (LMSD): This is a major resource for information on lipids, including their structures, nomenclature, and analytical data. It contains entries for a vast number of lipids and their derivatives, which can be useful for comparative purposes. lipidmaps.org

The availability of a pure, certified reference standard for (E)-Methyl 5-Tetradecenoate is crucial for definitive identification. While a direct commercial source for this specific isomer may be limited, standards for other isomers, such as Methyl 9(E)-Tetradecenoate, are available and can be used to validate analytical systems. larodan.com In the absence of a specific standard, its synthesis and subsequent purification and characterization by NMR and other spectroscopic techniques would be necessary to create an in-house reference material.

Table 2: Major Spectroscopic Databases for FAME Identification

| Database Name | Data Types | Relevance to (E)-Methyl 5-Tetradecenoate Identification |

| NIST/EPA/NIH Mass Spectral Library | Mass Spectra (EI), IR Spectra, Gas Chromatography data | Comparison of mass spectral fragmentation patterns with related FAMEs like methyl tetradecanoate. nist.govnist.gov |

| Wiley Registry of Mass Spectral Data (including FAMES library) | Mass Spectra (EI), Retention Indices | Direct matching of mass spectra and retention indices if the compound is present in the specialized FAMEs library. wiley.comsisweb.commswil.comwiley.commswil.com |

| Human Metabolome Database (HMDB) | Chemical, clinical, and biochemical data, some spectral data | Provides information on related metabolites and their analytical data. nih.govresearchgate.netnih.gov |

| LIPID MAPS® Structure Database (LMSD) | Lipid structures, nomenclature, analytical data, links to other databases | Comprehensive lipid-focused resource for structural and analytical information. lipidmaps.org |

Chemical Synthesis Pathways and Methodological Advancements for E Methyl 5 Tetradecenoate

Stereoselective Synthesis Approaches for the (E)-Double Bond Configuration

The precise control of the double bond geometry is paramount in the synthesis of (E)-methyl 5-tetradecenoate. Several synthetic strategies have been developed to achieve high (E)-selectivity, with the Wittig reaction and its variants being prominent examples.

Wittig Reaction and its Variants for Targeted Olefin Synthesis

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. mdpi.comnih.govyoutube.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. chemtube3d.com

Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. nih.gov This is attributed to the thermodynamic control of the reaction, where the more stable anti-oxaphosphetane intermediate is formed preferentially, leading to the (E)-alkene upon decomposition. researchgate.net For the synthesis of (E)-methyl 5-tetradecenoate, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate would be reacted with a suitable aldehyde. The use of tributylphosphorane ylides in the presence of catalytic amounts of benzoic acid has also been shown to improve (E)-selectivity in reactions with α-alkoxyaldehydes. nih.gov

Conversely, non-stabilized ylides typically favor the formation of (Z)-alkenes. nih.gov However, modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed to invert the stereoselectivity and obtain the (E)-isomer from unstabilized ylides.

A significant advancement in achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This variation of the Wittig reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. The HWE reaction almost exclusively produces the (E)-isomer, making it a highly reliable method for the synthesis of compounds like (E)-methyl 5-tetradecenoate. nih.govrsc.org The byproducts of the HWE reaction, dialkyl phosphates, are water-soluble and easily removed, simplifying the purification process. rsc.orgoup.com The reaction is typically carried out using a base such as sodium hydride (NaH) or lithium hydroxide (B78521) (LiOH) in a suitable solvent. rsc.orgoup.com

| Reaction | Reactants | Key Features | Predominant Isomer |

| Wittig Reaction (Stabilized Ylide) | Aldehyde, Stabilized Phosphorus Ylide | Thermodynamic control | (E) |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, Phosphonate Carbanion | High (E)-selectivity, water-soluble byproduct | (E) |

Controlled Chain Elongation Strategies for Tetradecenoate Scaffolds

The construction of the 14-carbon backbone of tetradecenoate is another critical aspect of its synthesis. Fatty acid synthesis in biological systems involves a cyclical process of chain elongation, adding two-carbon units in each cycle. youtube.comyoutube.com This natural strategy can be mimicked in chemical synthesis through various chain elongation techniques.

One common approach involves the use of bifunctional starting materials that can be sequentially elaborated. For instance, a shorter chain aldehyde can be reacted with a Wittig or HWE reagent containing the remaining carbon atoms of the desired chain. Alternatively, iterative processes involving the addition of two-carbon units can be employed. The regulation of fatty acid chain length is a complex process, and achieving a specific chain length like C14 requires precise control over the elongation steps. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations in Vitro

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases are a class of enzymes that have been extensively studied for their ability to catalyze the synthesis of fatty acid esters through esterification and transesterification reactions. nih.govdtu.dk

The enzymatic synthesis of fatty acid methyl esters can be achieved through the transesterification of triglycerides or the esterification of free fatty acids with methanol (B129727). mdpi.comnih.govnih.gov This process is often referred to as alcoholysis. nih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the catalyst. nih.gov Lipases from various sources, such as Candida antarctica (Novozym 435) and Thermomyces lanuginosus (Lipozyme TL IM), have been successfully employed for the synthesis of fatty acid methyl esters. nih.gov

While specific examples of the enzymatic synthesis of (E)-methyl 5-tetradecenoate are not abundant in the literature, the general principles of lipase-catalyzed esterification and transesterification are applicable. The reaction conditions, such as temperature, solvent, and water content, play a crucial role in the efficiency and selectivity of the enzymatic process. rsc.org For instance, the synthesis of other long-chain unsaturated fatty acid esters has been optimized to achieve high yields. mdpi.com Biocatalytic approaches using whole-cell systems expressing enzymes like P450 monooxygenases and alcohol dehydrogenases are also being explored for the production of functionalized fatty acid methyl esters. rwth-aachen.de

Optimization of Reaction Conditions and Yield for Research Scale Production

The successful synthesis of (E)-methyl 5-tetradecenoate on a research scale requires careful optimization of reaction parameters to maximize yield and purity.

For chemical synthesis methods like the HWE reaction, factors such as the choice of base, solvent, and reaction temperature can significantly influence the outcome. For example, using lithium hydroxide in deep eutectic solvents has been shown to be an effective and environmentally friendly approach for the synthesis of (E)-α,β-unsaturated esters. rsc.org The reaction can often be performed at room temperature, and gram-scale synthesis can be achieved with high atom economy. rsc.org

In enzymatic synthesis, the optimization of parameters is equally critical. The molar ratio of alcohol to the fatty acid source, the concentration of the enzyme, temperature, and reaction time are all key variables that need to be fine-tuned. nih.govnih.gov For instance, in the enzymatic production of biodiesel from waste frying oil, the highest yield was obtained under specific conditions of enzyme concentration, reaction time, pH, and temperature. mdpi.com The stepwise addition of methanol can also improve the yield in enzymatic transesterification. mdpi.com

The table below summarizes some of the key parameters that are typically optimized for both chemical and enzymatic synthesis of fatty acid methyl esters.

| Synthesis Method | Key Optimization Parameters | Typical Conditions/Ranges |

| Horner-Wadsworth-Emmons Reaction | Base, Solvent, Temperature | LiOH, K2CO3, DBU; Deep eutectic solvents, THF; Room temperature |

| Enzymatic Transesterification | Enzyme concentration, Alcohol:Oil ratio, Temperature, pH, Water content | Varies with enzyme; 3:1 to 6:1 molar ratio; 30-50 °C; Neutral pH; Optimized water content |

Ultimately, a combination of a highly (E)-selective chemical reaction like the HWE reaction, coupled with optimized reaction and purification protocols, is the most likely strategy to be employed for the efficient research-scale production of (E)-methyl 5-tetradecenoate.

Biosynthetic Pathways and Metabolic Pathway Research Involving 5 Tetradecenoic Acid and Its Methyl Ester

Elucidation of Enzymatic Cascades in Natural 5-Tetradecenoic Acid Biosynthesis

The natural biosynthesis of (E)-5-Tetradecenoic acid is not as a primary product of de novo fatty acid synthesis. Instead, it primarily emerges as an intermediate product within specific metabolic contexts, such as the degradation of longer-chain unsaturated fatty acids. One notable pathway where (E)-5-tetradecenoyl-CoA is formed is during the beta-oxidation of elaidic acid (9-trans-octadecenoic acid). During this process, the parent fatty acid undergoes several cycles of beta-oxidation, leading to the formation of the C14 intermediate, 5-trans-tetradecenoyl-CoA. nih.gov

The enzymatic cascade for the synthesis of long-chain saturated fatty acids can utilize intermediates like (E)-5-tetradecenoic acid methyl ester. In these pathways, the double bond would be reduced, and the fatty acid chain could be further elongated.

Investigation of Beta-Oxidation Pathways Relevant to 5-Tetradecenoic Acid Derivatives

The beta-oxidation of unsaturated fatty acids, such as 5-tetradecenoic acid, requires additional enzymatic steps compared to their saturated counterparts to handle the presence of the double bond. wikipedia.orgwikipedia.org

Acyl-CoA dehydrogenases are a class of enzymes crucial for the initial step of each beta-oxidation cycle, introducing a double bond between the α and β carbons of the acyl-CoA thioester. ebi.ac.uk In the case of (E)-5-tetradecenoyl-CoA, its metabolism is significantly influenced by the specificity of these enzymes.

Kinetic studies have revealed that 5-trans-tetradecenoyl-CoA is a notably poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer. nih.gov It is also a poor substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) when compared to myristoyl-CoA (a saturated C14 fatty acid). nih.gov This reduced efficiency of dehydrogenation by LCAD leads to the accumulation of 5-trans-tetradecenoyl-CoA within the mitochondrial matrix during the breakdown of fatty acids like elaidic acid. nih.gov

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases

| Enzyme | Substrate | Relative Activity |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 5-cis-tetradecenoyl-CoA | Higher |

| 5-trans-tetradecenoyl-CoA | Lower | |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA | High |

| 5-cis-tetradecenoyl-CoA | Poor | |

| 5-trans-tetradecenoyl-CoA | Poor |

This table is a representation of the relative substrate preferences of LCAD and VLCAD for different C14 acyl-CoA molecules.

Enoyl-CoA isomerases play a critical role in the beta-oxidation of unsaturated fatty acids by repositioning the double bond to be compatible with the subsequent enzymatic steps. wikipedia.orgutah.edu For an unsaturated fatty acid with a double bond at an odd-numbered carbon, such as 5-tetradecenoic acid, after two rounds of beta-oxidation, a Δ³-enoyl-CoA intermediate is formed. Enoyl-CoA isomerase then catalyzes the isomerization of this Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then be acted upon by enoyl-CoA hydratase, allowing beta-oxidation to proceed. utah.edu

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and quantify the flux through various metabolic pathways. nih.gov The use of stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) allows for the investigation of fatty acid metabolism in vivo. nih.govnih.gov

In the context of 5-tetradecenoic acid, isotopic labeling studies could be designed to elucidate its metabolic pathways. For instance, cells or organisms could be supplied with ¹³C-labeled 5-tetradecenoic acid. By analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry, the relative contributions of this fatty acid to different metabolic pathways, such as complete oxidation for energy or incorporation into complex lipids, can be determined.

Deuterium-labeled fatty acids can also be used to simultaneously compare the metabolism of different isomers. nih.gov For example, by administering a mixture of deuterated (E)-5-tetradecenoic acid and (Z)-5-tetradecenoic acid, researchers could track the differential rates of their incorporation into various lipid fractions and their respective oxidation rates. This approach would provide valuable data on how the stereochemistry of the double bond influences the metabolic routing of the fatty acid.

Mechanisms of Fatty Acid Chain Shortening and Desaturation Specificity

Fatty acid chain shortening is a fundamental process in lipid metabolism, primarily occurring through beta-oxidation in the mitochondria and peroxisomes. wikipedia.org As described in the context of beta-oxidation, each cycle removes a two-carbon unit in the form of acetyl-CoA. For a C14 fatty acid like 5-tetradecenoic acid, complete oxidation would result in the production of seven acetyl-CoA molecules.

Fatty acid desaturases are enzymes that introduce double bonds into fatty acid chains, and they exhibit specificity for both the chain length of the substrate and the position of the new double bond. wikipedia.org These enzymes are classified based on the position at which they introduce the double bond. For example, a Δ9-desaturase introduces a double bond between carbons 9 and 10. While specific desaturase activity on (E)-5-tetradecenoic acid is not well-documented, the general mechanisms of desaturation are understood. These enzymes play a crucial role in modifying the physical properties of fatty acids and the membranes into which they are incorporated. wikipedia.org

Role of Fatty Acid Methyltransferases in Biological Esterification Processes

The formation of fatty acid methyl esters (FAMEs) in biological systems can occur through the action of specific enzymes. While transesterification is a common industrial method for FAME production, enzymatic esterification offers a biologically relevant route. creative-proteomics.com

Fatty acid methyltransferases are a class of enzymes that could potentially catalyze the methylation of 5-tetradecenoic acid to form its methyl ester. These enzymes would utilize a methyl donor, such as S-adenosyl methionine (SAM), to transfer a methyl group to the carboxyl group of the fatty acid. The specificity of such enzymes for fatty acids of different chain lengths and degrees of saturation would determine the efficiency of the methylation of 5-tetradecenoic acid. While the existence of a specific fatty acid methyltransferase for 5-tetradecenoic acid is not definitively established in the literature, the general mechanism of enzymatic esterification provides a plausible biological pathway for its formation.

Ecological and Chemobiological Research Perspectives of E Methyl 5 Tetradecenoate

Investigation of (E)-Methyl 5-Tetradecenoate as a Semiochemical

Semiochemicals are broadly categorized based on whether the communication is intraspecific (pheromones) or interspecific (allelochemicals). Pheromones are pivotal in behaviors such as mating, aggregation, and alarm signaling. Allelochemicals, on the other hand, mediate interactions between different species and include allomones (benefiting the sender), kairomones (benefiting the receiver), and synomones (benefiting both).

While direct and extensive research specifically targeting (E)-Methyl 5-tetradecenoate as a semiochemical is limited in publicly available scientific literature, the investigation of its isomers provides critical insights. Notably, its Z-isomer, Methyl (Z)-5-tetradecenoate , has been identified as a pheromone in the soybean beetle (Anomala rufocuprea). pherobase.com This finding underscores the importance of the 5-tetradecenoate structure in insect chemical signaling. The geometry of the double bond (E or Z) is a critical determinant of a compound's biological activity, and even subtle changes can lead to vastly different behavioral responses in insects.

The broader class of unsaturated fatty acid esters, to which (E)-Methyl 5-tetradecenoate belongs, is well-documented for its semiochemical properties. The chain length and the position and configuration of the double bonds are key factors that determine their function, which can range from attraction to deterrence. researchgate.net For instance, long-chain unsaturated fatty acids have been shown to inhibit the settlement of the aphid Myzus persicae, whereas saturated fatty acids can have an attractive effect. researchgate.net

Role in Insect Chemical Communication Systems and Pheromone Component Research

The biosynthesis of insect pheromones often involves the modification of common fatty acids through processes like desaturation and chain-shortening. Research into the biosynthesis of sex pheromones in moths, for example, has revealed complex enzymatic pathways that produce specific blends of unsaturated compounds. In the case of Spodoptera littoralis, the biosynthesis of its sex pheromone involves the (Z)-9 desaturation of (E)-11-tetradecenoic acid, highlighting the enzymatic machinery insects possess to create specific E and Z isomers. researchgate.net

While direct evidence for (E)-Methyl 5-tetradecenoate as a primary pheromone component is not prominently documented, the presence of various tetradecenoate isomers in insect pheromone blends is common. For instance, in the tea tortrix Archips strojny, (Z)-11-tetradecenyl acetate (B1210297) is the major pheromone component, while (Z)-11-tetradecenyl alcohol acts as an antagonist. mdpi.com This illustrates the concept of pheromone blends, where multiple components, including isomers, work in concert to elicit a specific behavioral response. The precise ratio of these components is often crucial for species-specific communication.

The study of pheromone components relies heavily on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG), which allow for the identification and functional analysis of minute quantities of these volatile compounds from insect extracts.

Occurrence and Research in Specific Biological Organisms and Extracts

Fatty acids and their esters are ubiquitous in biological organisms, serving as essential components of cell membranes, energy storage molecules, and precursors for a wide range of signaling molecules. nih.gov The fatty acid composition can vary significantly between different insect groups, such as aquatic and terrestrial insects. frontiersin.orgifremer.fr Aquatic insects, for example, tend to have higher proportions of long-chain polyunsaturated fatty acids like eicosapentaenoic acid, while terrestrial insects are often rich in linoleic acid. ifremer.fr

The specific compound 5-Tetradecenoic acid is known to be a long-chain fatty acid. ifremer.fr While its methyl ester form, (E)-Methyl 5-tetradecenoate, has not been widely reported in specific insect extracts in the available literature, the parent fatty acid and its other esters are found in various natural sources. For example, various fatty acid methyl esters, including those of tetradecenoic acid, have been identified in the extracts of edible insects and plants. nih.govtamu.edu

Research on the chemical profiles of insects often reveals a complex mixture of hydrocarbons, fatty acids, and their esters on the cuticle, which can play a role in preventing desiccation and in chemical communication.

Ecological Significance within Natural Product Research

From an ecological perspective, the diversity of fatty acid-derived semiochemicals is a testament to the evolutionary pressures that shape chemical communication systems. The specificity of these signals is crucial for reproductive isolation between closely related species. The production of a unique pheromone blend, which can include specific isomers like (E)-Methyl 5-tetradecenoate, can act as a barrier to interbreeding.

Furthermore, plant-insect interactions are often mediated by volatile compounds, including fatty acid derivatives. Plants can release specific volatile blends when damaged by herbivores, which can attract natural enemies of the pest. The study of these interactions is a key area of natural product research, with potential applications in agriculture for the development of environmentally friendly pest management strategies. nih.gov The role of unsaturated fatty acid esters as either attractants or repellents highlights their potential for use in "push-pull" strategies, where pests are repelled from the crop and attracted to a trap crop. researchgate.net

The investigation of compounds like (E)-Methyl 5-tetradecenoate and its isomers contributes to our understanding of the chemical ecology of insects and provides a basis for the development of novel and sustainable approaches to pest control.

Chemical Reactivity Studies and Functional Group Transformations in Research Applications

Investigations into Oxidation Reactions of the Double Bond

The carbon-carbon double bond in (E)-5-Tetradecenoic acid, methyl ester is susceptible to oxidation, a reaction that can lead to a variety of valuable products. Key oxidative transformations include epoxidation and oxidative cleavage.

Epoxidation: The conversion of the double bond to an epoxide ring is a common and important transformation. This can be achieved using various oxidizing agents. One established method is the Prilezhaev reaction, which utilizes peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to deliver an oxygen atom to the alkene. frontiersin.org Chemoenzymatic methods have also been developed, employing lipases to generate peracids in situ, which then act as the epoxidizing agent. researchgate.net For instance, the epoxidation of unsaturated fatty acid methyl esters has been successfully carried out using immobilized Candida antarctica Lipase (B570770) B with hydrogen peroxide as the oxygen donor. researchgate.net Fungal peroxygenases have also been shown to be effective biocatalysts for the epoxidation of fatty acid methyl esters, offering an environmentally friendly alternative to chemical methods. frontiersin.org

The reaction conditions for the epoxidation of unsaturated fatty acid methyl esters can vary. For example, a study on the epoxidation of methyl esters from various vegetable oils used a mixture of hydrogen peroxide, formic acid, and sulfuric acid as a catalyst. nih.gov The reaction progress can be monitored using techniques like infrared spectroscopy to track the disappearance of the C=C bond and the appearance of the oxirane ring. nih.gov

Oxidative Cleavage: Another significant oxidation reaction is the cleavage of the double bond, which can be accomplished through ozonolysis. This reaction involves treating the alkene with ozone (O₃) followed by a workup step. masterorganicchemistry.com A reductive workup, for instance with dimethyl sulfide (B99878) (DMS) or zinc, results in the formation of aldehydes. masterorganicchemistry.comyoutube.com In the case of (E)-5-Tetradecenoic acid, methyl ester, ozonolysis would cleave the molecule at the C5-C6 double bond, yielding two different aldehyde products. The ozonolysis reaction proceeds through a highly reactive ozonide intermediate. masterorganicchemistry.commdpi.com

Table 1: Examples of Oxidation Reactions on Unsaturated Fatty Acid Methyl Esters

| Reaction Type | Reagents and Conditions | Typical Products | Reference |

|---|---|---|---|

| Epoxidation | meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent. | Epoxidized fatty acid methyl ester. | frontiersin.org |

| Chemoenzymatic Epoxidation | Immobilized Candida antarctica Lipase B, hydrogen peroxide. | Epoxidized fatty acid methyl ester. | researchgate.net |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Dimethyl sulfide (DMS) or Zn/H₂O. | Aldehydes. | masterorganicchemistry.comyoutube.com |

Methodologies for Reduction of the Double Bond to Saturated Analogues

The reduction of the carbon-carbon double bond in (E)-5-Tetradecenoic acid, methyl ester to its corresponding saturated analogue, methyl tetradecanoate, is a fundamental transformation. This is typically achieved through catalytic hydrogenation.

This process involves reacting the unsaturated ester with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Commonly used catalysts include nickel, palladium, and platinum. quora.com The reaction is often carried out at elevated temperatures and pressures. wikipedia.org For instance, commercial hydrogenation of vegetable oils often utilizes a nickel catalyst at high temperatures and pressures. wikipedia.org

The degree of hydrogenation, whether partial or complete, can be controlled by adjusting the reaction parameters such as the amount of hydrogen, temperature, reaction time, and the specific catalyst used. wikipedia.org For the complete saturation of the double bond, the reaction is allowed to proceed until all the unsaturated molecules are converted to their saturated counterparts. This process is not only important in the laboratory but also has large-scale industrial applications, such as in the production of margarine and improving the properties of biodiesel. wikipedia.orgrsc.org Research has also focused on developing more selective catalysts to control the formation of trans isomers during partial hydrogenation. rsc.org

Table 2: Catalytic Hydrogenation for the Reduction of Unsaturated Fatty Acid Methyl Esters

| Catalyst | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|

| Nickel | High temperature, high pressure H₂. | Saturated fatty acid methyl ester. | wikipedia.orgquora.com |

| Palladium | Batch reactor, 80 °C, 3 bar H₂ pressure (for canola oil-derived biodiesel). | Saturated fatty acid methyl ester. | rsc.org |

| Platinum | Used in commercial hydrogenation processes. | Saturated fatty acid methyl ester. | quora.com |

Esterification and Transesterification Reactions for Derivative Synthesis

The methyl ester group of (E)-5-Tetradecenoic acid, methyl ester can undergo esterification and, more commonly, transesterification reactions to synthesize a variety of derivatives. Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.comyoutube.com

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, a strong acid like sulfuric acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.com The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the products. masterorganicchemistry.comyoutube.com

Base-catalyzed transesterification, often used in biodiesel production, typically employs a strong base like sodium hydroxide (B78521) or potassium hydroxide. youtube.com The base deprotonates the alcohol, forming a more nucleophilic alkoxide which then attacks the ester's carbonyl carbon. masterorganicchemistry.com

A significant application of transesterification of fatty acid methyl esters is the synthesis of wax esters, which have various industrial uses. dss.go.thrsc.org This can be achieved by reacting the methyl ester with a long-chain fatty alcohol. Both chemical and enzymatic methods have been developed for this purpose. For example, the synthesis of wax esters from rapeseed fatty acid methyl esters and 1-hexadecanol (B1195841) has been demonstrated using an immobilized lipase as a catalyst. dss.go.thresearchgate.net In some enzymatic processes, the removal of the methanol (B129727) byproduct, for instance by evaporation, can shift the equilibrium and increase the yield of the desired wax ester. dss.go.th

Table 3: Transesterification Reactions for the Synthesis of Ester Derivatives

| Reaction Type | Catalyst/Method | Reactants | Products | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Transesterification | Strong acid (e.g., H₂SO₄) | (E)-5-Tetradecenoic acid, methyl ester + another alcohol | New (E)-5-tetradecenoate ester + Methanol | masterorganicchemistry.comyoutube.com |

| Base-Catalyzed Transesterification | Strong base (e.g., NaOH, KOH) | (E)-5-Tetradecenoic acid, methyl ester + another alcohol | New (E)-5-tetradecenoate ester + Methanol | masterorganicchemistry.comyoutube.com |

| Enzymatic Synthesis of Wax Esters | Immobilized lipase (e.g., Lipozyme) | Fatty acid methyl ester + Fatty alcohol (e.g., 1-hexadecanol) | Wax ester + Methanol | dss.go.thresearchgate.net |

| Ruthenium-Catalyzed Synthesis of Wax Esters | Homogeneous ruthenium catalyst | Fatty acid methyl ester + itself (via hydrogenation-dehydrogenation) | Wax ester | rsc.orgrsc.org |

Emerging Research Applications and Future Directions for E Methyl 5 Tetradecenoate Studies

Development of High-Purity Analytical Standards and Reference Materials

The advancement of research into the biological roles and industrial applications of (E)-Methyl 5-tetradecenoate necessitates the availability of high-purity analytical standards and certified reference materials (CRMs). These materials are fundamental for ensuring the accuracy, reproducibility, and validity of experimental results across different laboratories and analytical platforms. cymitquimica.comuou.ac.in High-purity standards are crucial for the accurate calibration of analytical instruments, such as gas chromatography (GC) systems, which are commonly used to quantify fatty acid compositions in complex matrices like food, environmental samples, and biodiesel. cymitquimica.commdpi.com

Currently, the market provides a range of fatty acid methyl ester (FAME) standards, including mixtures and individual pure compounds. indiana.edusigmaaldrich.comcpachem.com These standards are often certified under quality systems like ISO 9001 and accredited to ISO/IEC 17025, ensuring their quality and traceability. cpachem.com For instance, FAME standards are available for various chain lengths, from decanoic acid methyl ester (C10:0) to tricontanoic acid methyl ester (C30:0), and are typically supplied as neat materials or dissolved in solvents like hexane (B92381) or cyclohexane (B81311) in sealed ampoules under argon. indiana.edu

The synthesis of specific isomers like (E)-Methyl 5-tetradecenoate for use as reference materials involves precise chemical methods to ensure the correct double bond position and geometry. nih.gov The purity of these standards is paramount and is typically assessed by GC and other analytical techniques. researchgate.net The National Institute of Standards and Technology (NIST) provides extensive data for related FAMEs, such as methyl tetradecanoate, including information on gas chromatography and mass spectrometry, which is vital for the characterization and quality control of new reference materials. nist.govnist.gov The development of a dedicated CRM for (E)-Methyl 5-tetradecenoate would involve rigorous characterization of its physicochemical properties to establish it as a benchmark for all analytical measurements.

Table 1: Key Analytical Parameters for FAME Reference Standards

| Parameter | Description | Importance for (E)-Methyl 5-Tetradecenoate |

| Purity | The percentage of the desired compound in the material, typically >98% or >99% for high-purity standards. researchgate.netlarodan.com | Ensures that analytical signals are not confounded by impurities, leading to accurate quantification. |

| Isomeric Purity | The percentage of the correct geometric isomer (E vs. Z) and positional isomer (e.g., 5- vs. 9-tetradecenoate). | Critical for studying biological activities, which are often highly specific to a particular isomer. |

| Concentration | For standards in solution, the precise amount of the compound per unit volume of solvent. researchgate.net | Essential for creating accurate calibration curves for quantitative analysis. |

| Matrix | The solvent or material in which the standard is supplied (e.g., neat, hexane, methanol). indiana.edu | The matrix must be compatible with the analytical method (e.g., GC injection) and not interfere with detection. |

| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. | Links the standard to national or international standards (e.g., NIST), ensuring global comparability of data. nist.gov |

Advancements in Biotechnological Production and Metabolic Engineering for Research Applications

The production of specific fatty acid methyl esters (FAMEs) like (E)-Methyl 5-tetradecenoate through biotechnological routes is a rapidly advancing field. nih.gov Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to chemical synthesis for producing valuable fatty acid-derived chemicals. nih.govnih.gov This approach leverages the cell's natural fatty acid biosynthesis pathways, which can be modified to produce novel or rare fatty acids and their esters. nih.govnih.gov

The de novo synthesis of fatty acids begins with acetyl-CoA and involves a cycle of reactions catalyzed by fatty acid synthases to build carbon chains. nih.govyoutube.com By introducing and overexpressing specific genes, and deleting or down-regulating others, researchers can redirect metabolic flux towards the synthesis of medium-chain (C6-C12) or long-chain (>C14) fatty acids with desired degrees of unsaturation. nih.govnih.gov For instance, expressing a heterologous wax ester synthase can enable microbes to produce FAMEs by catalyzing the esterification of acyl-CoAs and an alcohol. nih.gov

Key strategies in metabolic engineering for FAME production include:

Upregulating Fatty Acid Biosynthesis: Increasing the expression of key enzymes like acetyl-CoA carboxylase (ACC) to boost the supply of malonyl-CoA, the primary building block for fatty acid elongation. nih.govyoutube.com

Controlling Chain Length: Modifying thioesterases (TEs), which cleave the growing fatty acid chain from the acyl carrier protein (ACP), to achieve specific chain lengths. nih.gov

Introducing Unsaturation: Utilizing desaturase enzymes to create double bonds at specific positions within the fatty acid chain.

Final Esterification Step: Expressing fatty acid O-methyltransferases (FAMTs) that use S-adenosylmethionine (SAM) as a methyl donor to convert free fatty acids into FAMEs. nih.gov

These engineered microbial factories are seen as a sustainable way to produce not only biofuels but also specialty chemicals for use as lubricants, detergents, and research compounds. nih.govnih.gov While significant progress has been made in producing general FAMEs, the targeted synthesis of a specific isomer like (E)-Methyl 5-tetradecenoate would require the discovery or engineering of enzymes with precise regioselectivity and stereoselectivity.

Table 2: Key Genetic Targets for Engineering FAME Production in Microbes

| Gene/Enzyme Target | Function in Pathway | Engineering Strategy | Desired Outcome |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. youtube.com | Overexpression | Increased precursor supply for higher fatty acid yields. |

| Thioesterase (TE) | Hydrolyzes the acyl-ACP thioester, releasing a free fatty acid and terminating chain elongation. nih.gov | Expression of TEs with specific chain-length preferences. | Production of fatty acids with a desired carbon number (e.g., C14). |

| Desaturase | Introduces double bonds at specific locations in the fatty acid chain. | Introduction of novel desaturases with specific regioselectivity. | Synthesis of monounsaturated fatty acids with the double bond at a target position (e.g., C5). |

| Fatty Acid O-Methyltransferase (FAMT) | Transfers a methyl group from a donor (e.g., SAM) to a free fatty acid. nih.gov | Heterologous expression | Conversion of the synthesized fatty acid into its methyl ester form. |

| β-oxidation Pathway Genes (e.g., fadD, fadE) | Responsible for the degradation of fatty acids. | Deletion or downregulation | Prevents the breakdown of the desired product, increasing final titer. nih.gov |

Theoretical and Computational Chemistry Approaches to Structure-Function Relationships

Theoretical and computational chemistry provides powerful tools for understanding the relationship between the molecular structure of (E)-Methyl 5-tetradecenoate and its physical, chemical, and biological functions. Molecular modeling allows researchers to visualize the three-dimensional shape of the molecule, which is influenced by the (E)-configuration of the double bond. youtube.com This trans configuration results in a more linear and rigid structure compared to its bent (Z)-isomer, which can significantly affect how the molecule interacts with biological receptors or packs in a material. youtube.com

Computational methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties. These calculations can predict spectroscopic signatures (e.g., NMR, IR spectra) to aid in structural characterization and can determine electronic properties such as the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO). academie-sciences.fr These electronic properties are key to understanding the molecule's reactivity and its potential role in chemical reactions.

For fatty acid esters, computational studies can elucidate how the polar ester head and the nonpolar hydrocarbon tail contribute to their amphiphilic character. academie-sciences.fr This dual nature governs their behavior in different environments, such as their ability to form films on metal surfaces for lubrication or to insert into lipid membranes in biological systems. By modeling the interactions of (E)-Methyl 5-tetradecenoate with target proteins or other molecules, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally. For example, understanding the binding affinity and orientation within an enzyme's active site can guide the design of more potent bioactive compounds.

Interdisciplinary Research Frontiers and Novel Analytical Paradigms

The study of (E)-Methyl 5-tetradecenoate is poised to benefit from increasing interdisciplinary research, which integrates knowledge and techniques from multiple fields to solve complex problems that are beyond the scope of a single discipline. researchandinnovationportsmouth.comnsf.gov Collaborations between chemists, biologists, engineers, and data scientists are opening new frontiers for understanding and utilizing this compound. youtube.com

One major frontier is the exploration of this molecule's role in complex biological systems. This could involve lipidomics studies to map its distribution and metabolism in tissues, potentially linking it to specific health outcomes or disease states. mdpi.com For instance, research into the biosynthesis of mycolic acids in Mycobacterium tuberculosis has investigated related long-chain unsaturated esters as potential pathway intermediates, highlighting a connection between fatty acid chemistry and infectious disease research. nih.gov

Novel analytical paradigms are also emerging that promise more detailed characterization of fatty acid isomers. While traditional gas chromatography is a powerful tool, it can be challenging to separate and identify complex mixtures of isomers. mdpi.com Advanced mass spectrometry techniques, such as covalent adduct chemical ionization (CACI) tandem mass spectrometry, are being developed to precisely determine the location of double bonds in unsaturated fatty acids without the need for derivatization. researchgate.net Another innovative approach involves photochemical reactions, like the Paternò-Büchi reaction, coupled with mass spectrometry to pinpoint double bond locations in unsaturated fatty acyl chains. nih.gov These cutting-edge analytical methods will be crucial for distinguishing (E)-Methyl 5-tetradecenoate from its isomers in biological and environmental samples, enabling a more accurate assessment of its unique functions.

The integration of (E)-Methyl 5-tetradecenoate into materials science represents another interdisciplinary frontier. For example, research on starch esters has shown that the incorporation of unsaturated fatty acids can modify the thermal properties and hydrophobicity of bioplastics, suggesting potential applications for FAMEs in developing new eco-friendly materials. rug.nl Furthermore, the use of fatty acid esters as biolubricants is an active area of research, driven by their potential to replace petroleum-based products. academie-sciences.fr

Table 3: Interdisciplinary Fields and Potential Applications for (E)-Methyl 5-Tetradecenoate

| Interdisciplinary Field | Collaborating Disciplines | Potential Research Focus or Application |

| Chemical Biology | Chemistry, Biology, Medicine | Investigating the role of (E)-Methyl 5-tetradecenoate as a signaling molecule, pheromone, or metabolic intermediate in biological systems. nih.gov |

| Biomaterials Science | Chemistry, Materials Science, Engineering | Incorporating the ester into polymers to create novel bioplastics with tailored flexibility and hydrophobicity. rug.nl |

| Tribology | Chemistry, Mechanical Engineering | Evaluating its performance as a green, biodegradable lubricant or as a component in biofuel formulations. academie-sciences.fradvancedbiofuelsusa.info |

| Analytical Chemistry & Data Science | Chemistry, Computer Science, Statistics | Developing advanced analytical workflows and machine learning models to identify and quantify the ester in complex lipidomic datasets. youtube.comresearchgate.net |

| Environmental Science | Chemistry, Ecology, Microbiology | Studying its fate, transport, and biodegradation in ecosystems, and its potential as a biomarker. |

Q & A

Q. What are the common synthetic routes for (E)-5-tetradecenoic acid methyl ester, and how are they validated experimentally?

- Methodology : Synthesis often involves ω−1 oxidation of precursor fatty acids (e.g., oleic acid shortening to 5-tetradecenoic acid) followed by esterification. Validation includes gas chromatography-mass spectrometry (GC-MS) to confirm retention times and spectral matches with reference libraries (e.g., Wiley library) . Kinetic modeling, as demonstrated in Table 2 of pyrrolecarboxylic acid ester synthesis, can optimize reaction conditions by comparing calculated vs. experimental yields .

Q. Which analytical techniques are most reliable for characterizing (E)-5-tetradecenoic acid methyl ester?

- Methodology : GC-MS is standard for identifying methyl esters via retention indices and fragmentation patterns. Polar capillary columns (e.g., DB-5MS) improve resolution of C14:1 isomers. Nuclear magnetic resonance (NMR) can confirm double bond geometry (E/Z configuration), while high-resolution mass spectrometry (HRMS) verifies molecular ion accuracy .

Q. How can researchers distinguish (E)-5-tetradecenoic acid methyl ester from structurally similar fatty acid esters?

- Methodology : Use orthogonal techniques:

- GC-MS : Compare retention times with authentic standards and spectral libraries.

- NMR : Analyze coupling constants (e.g., H NMR for trans vs. cis double bonds).

- Chemometrics : Apply principal component analysis (PCA) to differentiate isomers in complex mixtures .

Advanced Research Questions

Q. How can contradictions in fatty acid classification (e.g., C14:1 vs. unsaturated) be resolved in metabolic studies?

- Methodology : Manual curation of databases is critical. For example, highlights misclassification of 5-tetradecenoic acid due to ambiguous ChEBI annotations. Cross-referencing experimental data (e.g., chain length, double bond position) with genome-scale metabolic models (GEMs) ensures accurate categorization. Validate findings via isotopic labeling or enzyme assays targeting specific desaturases .

Q. What experimental design principles optimize transesterification yield for (E)-5-tetradecenoic acid methyl ester?

- Methodology : Use response surface methodology (RSM) with factors like catalyst concentration (e.g., DPSM in Table 5), temperature, and molar ratios. Central composite designs (CCD) identify optimal conditions. Validate via ANOVA to assess parameter significance and interactions .

Q. How can kinetic modeling improve synthesis efficiency for unsaturated methyl esters?

- Methodology : Develop pseudo-first-order or Michaelis-Menten models to simulate reaction pathways. For example, Table 2 in pyrrolecarboxylic acid synthesis compares theoretical and experimental yields, highlighting rate-limiting steps. Adjust activation energies or solvent polarity to enhance selectivity .

Q. What strategies integrate conflicting data in systematic reviews of (E)-5-tetradecenoic acid methyl ester’s biological roles?

Q. How does (E)-5-tetradecenoic acid methyl ester interact within genome-scale metabolic networks?

- Methodology : Incorporate the compound into GEMs (e.g., Recon3D) as a substrate for acyltransferases or β-oxidation pathways. Use flux balance analysis (FBA) to predict its impact on lipid metabolism. Experimental validation via LC-MS metabolomics can confirm model predictions .

Q. What quality control measures ensure reproducibility in synthetic workflows for unsaturated esters?

- Methodology :

- Batch consistency : Monitor reaction intermediates via in-line FTIR or HPLC.

- Purity thresholds : Set GC-MS peak area thresholds (>95%) for final products.

- Inter-lab validation : Share protocols via platforms like protocols.io to reduce variability .

Q. How can researchers investigate the biosynthetic origin of (E)-5-tetradecenoic acid methyl ester in ecological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.